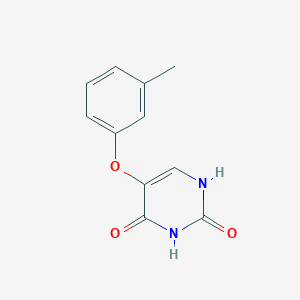

4-oxo Tolimidone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenoxy)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAFQBWAGNWURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Tolimidone Mlr 1023

Selective Activation of Lyn Kinase by Tolimidone (B1676669) (MLR-1023)

The primary mechanism through which Tolimidone (MLR-1023) exerts its effects is the direct and selective activation of Lyn kinase. meliorpharmaceuticals.com In vitro kinase screening has demonstrated that MLR-1023 activates the nonreceptor-linked Src-related tyrosine kinase, Lyn. nih.gov This activation is highly selective, as MLR-1023 shows no significant activity against a panel of 47 other kinases, including other members of the Src family like Fyn, Lck, and Src kinase. tocris.com The glucose-lowering effects of MLR-1023 have been shown to be dependent on this activity, as these effects were eliminated in mice lacking the Lyn kinase gene. nih.govnih.gov

Quantitative Characterization of Lyn Kinase Activation (e.g., EC50 Values)

The potency of Tolimidone (MLR-1023) in activating Lyn kinase has been quantitatively determined. Studies have shown that MLR-1023 increases the Vmax (maximum reaction velocity) of Lyn kinase with a half-maximal effective concentration (EC50) of 63 nM. nih.govnih.govtocris.comresearchgate.net This demonstrates a high degree of potency for its specific molecular target.

Potency of Tolimidone (MLR-1023) on Lyn Kinase

| Compound | Target | Parameter | Value |

|---|---|---|---|

| Tolimidone (MLR-1023) | Lyn Kinase | EC50 | 63 nM nih.govnih.govtocris.comresearchgate.net |

Allosteric Modulation of Lyn Kinase Activity

The activation of Lyn kinase by Tolimidone (MLR-1023) occurs through an allosteric mechanism. nih.govresearchgate.net Research indicates that the activation is independent of the ATP binding site. nih.gov This means that MLR-1023 binds to a site on the Lyn kinase enzyme that is distinct from the active site where ATP binds. This binding induces a conformational change in the enzyme, leading to an increase in its catalytic activity. nih.govresearchgate.net This allosteric mode of action distinguishes MLR-1023 as a unique modulator of kinase activity. nih.gov

Modulation of Insulin (B600854) Signaling Pathways by Tolimidone (MLR-1023)

The activation of Lyn kinase by Tolimidone (MLR-1023) is directly linked to the modulation of insulin signaling pathways. nih.govnih.gov This interaction enhances the body's sensitivity to insulin. uni.lunih.gov The glucose-lowering effect of MLR-1023 is insulin-dependent; the compound potentiates the activity of exogenously administered insulin and increases the glucose infusion rate required to maintain euglycemia in hyperinsulinemic clamp studies, demonstrating increased insulin receptor sensitivity. uni.lunih.govresearchgate.net

Lyn Kinase-Mediated Phosphorylation of Insulin Substrate-1

A key step in the insulin signaling cascade is the phosphorylation of insulin receptor substrates (IRS), particularly Insulin Receptor Substrate-1 (IRS-1). cellsignal.comresearchgate.netbio-rad.com In adipocytes, activated Lyn kinase has been shown to directly phosphorylate IRS-1. uni.lu This phosphorylation is a critical event that allows IRS-1 to act as a docking protein for other signaling molecules, thereby propagating the insulin signal downstream. uni.lu The activation of Lyn kinase by MLR-1023 promotes the tyrosine phosphorylation of IRS-1, which is a crucial mechanism for its insulin-sensitizing effects. nih.govuni.lu Serine phosphorylation of IRS-1, in contrast, can impair insulin signaling and is associated with insulin resistance. nih.govelsevier.com

Potentiation of Insulin Activity for Glycemic Control

Tolimidone (MLR-1023) enhances insulin sensitivity and promotes glycemic control by amplifying the insulin signaling cascade. meliorpharmaceuticals.com Research has demonstrated that the glucose-lowering effect of MLR-1023 is entirely dependent on the presence of insulin. researchgate.net In preclinical studies involving insulin-depleted mice, MLR-1023 alone did not affect blood glucose levels. However, when administered with exogenous insulin, it significantly potentiated the glucose-lowering activity of insulin. researchgate.net

A key study utilizing a hyperinsulinemic/euglycemic clamp, a gold-standard method for assessing insulin sensitivity, showed that oral administration of MLR-1023 increased the glucose infusion rate required to maintain stable blood glucose levels. researchgate.net This finding provides direct evidence that MLR-1023 increases insulin receptor sensitivity. The activation of Lyn kinase by MLR-1023 potentiates the insulin receptor and its substrate, the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which is crucial for glucose uptake and metabolism in muscle and adipose tissues. nih.gov

The efficacy of Tolimidone in glycemic control has been compared to established diabetes therapeutics. In animal models, MLR-1023 demonstrated a dose-dependent reduction in blood glucose levels equivalent in magnitude to that of metformin (B114582). researchgate.net Furthermore, in chronically treated diabetic mice, the glucose-lowering effect of MLR-1023 was comparable to that of rosiglitazone (B1679542), but with a more rapid onset of action and without the associated weight gain. researchgate.net

Table 1: Comparative Efficacy of MLR-1023 in Preclinical Models

| Feature | MLR-1023 | Metformin | Rosiglitazone |

|---|---|---|---|

| Glucose Lowering | Equivalent | Equivalent | Equivalent |

| Onset of Action | Rapid | Slower | Slower |

| Weight Effect | No weight gain | Neutral/Slight loss | Weight gain |

| Insulin Dependence | Yes | No | No |

Specificity of Tolimidone (MLR-1023) Mechanism of Action

A defining characteristic of Tolimidone is the specificity of its mechanism, which distinguishes it from many other classes of insulin-sensitizing drugs.

Independence from Peroxisome Proliferator-Activated Receptor (PPAR) Pathways

Tolimidone is recognized as a "next-generation" insulin sensitizer (B1316253) due to its mechanism of action being independent of the Peroxisome Proliferator-Activated Receptor (PPAR) pathways. meliorpharmaceuticals.commeliordiscovery.com Thiazolidinediones (TZDs), such as rosiglitazone, exert their insulin-sensitizing effects by activating PPARγ. In contrast, studies have confirmed that MLR-1023 does not activate PPARα, δ, or γ receptors. nih.govresearchgate.net This distinction is significant as it suggests that Tolimidone may not be associated with the side effects commonly linked to PPARγ activation.

Lack of Inhibition of Dipeptidyl Peptidase-4 (DPP-4) or Alpha-Glucosidase Enzyme Activity

To further delineate its specific mode of action, Tolimidone has been evaluated for its effects on other well-established targets for diabetes therapy. Research findings have explicitly shown that MLR-1023 does not inhibit the enzymatic activity of Dipeptidyl Peptidase-4 (DPP-4) or alpha-glucosidase. nih.govresearchgate.net DPP-4 inhibitors work by increasing the levels of incretin hormones, while alpha-glucosidase inhibitors delay carbohydrate absorption from the gut. The lack of activity at these targets underscores the novelty of Tolimidone's mechanism, which is centered on the direct activation of Lyn kinase to potentiate insulin signaling.

Table 2: Mechanistic Profile of Tolimidone (MLR-1023)

| Target/Pathway | Tolimidone (MLR-1023) Activity |

|---|---|

| Lyn Kinase | Activator |

| PPARα | No activation |

| PPARδ | No activation |

| PPARγ | No activation |

| DPP-4 | No inhibition |

| Alpha-Glucosidase | No inhibition |

Cellular and Subcellular Investigations of Tolimidone Mlr 1023

In Vitro Cellular Assays for Lyn Kinase Activation and Downstream Effects

Broad Kinase Screening for Target Identification

To identify the molecular mechanism behind the glycemic control effects of MLR-1023, the compound was subjected to extensive in vitro screening against a panel of known biological targets, including various receptors and enzymes. researchgate.netnih.gov In a broad kinase screen designed to assess its effect on numerous kinases, MLR-1023 was found to selectively activate the nonreceptor-linked Src-related tyrosine kinase, Lyn. researchgate.netselleckchem.comscience.govtargetmol.com

The screening revealed that MLR-1023 did not produce any significant or meaningful effects on the other 47 kinases included in the panel. researchgate.net This high degree of selectivity pointed to Lyn kinase as the primary molecular target for MLR-1023's activity. frontiersin.orgresearchgate.netnih.gov The identification of Lyn kinase as the target was pivotal, as it was not previously considered a conventional therapeutic target for diabetes, yet it is known to be a substrate of the insulin (B600854) receptor substrate-1 (IRS-1), linking it to the insulin-signaling pathway. rsc.org

Characterization of Lyn Kinase Kinetics and Regulatory Mechanisms

Following its identification as a Lyn kinase activator, further studies were conducted to characterize the kinetics and regulatory mechanisms of this interaction. Research demonstrated that MLR-1023 functions as a potent and selective allosteric activator of Lyn kinase. researchgate.netnih.govcaymanchem.com The activation is not mediated by binding to the ATP pocket, but rather through a distinct allosteric site on the enzyme. researchgate.netselleckchem.comscience.govtargetmol.com

Kinetic analyses determined that MLR-1023 increases the maximum velocity (Vmax) of Lyn kinase with a half-maximal effective concentration (EC50) of 63 nM. researchgate.netselleckchem.comscience.govtargetmol.com The activation was found to be dependent on the preincubation time of MLR-1023 with the enzyme in the absence of ATP. researchgate.netresearchgate.net A 30-minute preincubation period, for instance, resulted in a 2.7-fold increase in Lyn kinase activation. researchgate.net

MLR-1023 elicits a concentration-dependent activation of Lyn kinase. medchemexpress.commedchemexpress.com Studies showed a 2.3-fold increase in activation at a concentration of 3 µM and a 2.1-fold increase at 10 µM. medchemexpress.commedchemexpress.com At a concentration of 100 µM, MLR-1023 was shown to increase Lyn kinase activity approximately 3-fold. medchemexpress.commedchemexpress.com These findings confirm that MLR-1023 is a direct activator of Lyn kinase, modulating its enzymatic activity through an allosteric mechanism. researchgate.netscience.govtargetmol.com

Table 1: Kinetic Parameters of MLR-1023 on Lyn Kinase

| Parameter | Value | Description | Source |

|---|---|---|---|

| EC50 | 63 nM | The concentration of MLR-1023 that produces a half-maximal activation of Lyn kinase. | researchgate.netselleckchem.comtargetmol.com |

| Mechanism | Allosteric Activator | MLR-1023 binds to a site other than the ATP-binding site to activate the kinase. | researchgate.netnih.govscience.gov |

| Vmax | Increased | MLR-1023 increases the maximum rate of the reaction catalyzed by Lyn kinase. | researchgate.netselleckchem.comscience.gov |

| Preincubation Dependence | Yes | The degree of activation increases with the length of preincubation time with Lyn kinase before ATP is added. | researchgate.netresearchgate.net |

Pancreatic Beta-Cell Research with Tolimidone (B1676669) (MLR-1023)

Research into the effects of Tolimidone (MLR-1023) has extended to its impact on pancreatic beta-cells, the cells responsible for insulin production. Studies have indicated that the activation of Lyn kinase is a key factor in promoting beta-cell survival and proliferation. biodexapharma.comdrug-dev.com This has positioned Tolimidone as a compound of interest for its potential to positively influence beta-cell mass and function. sec.gov

Studies on Beta-Cell Survival in In Vitro Models

In vitro studies have demonstrated that MLR-1023 has a protective effect on pancreatic beta-cells. biospace.com The activation of Lyn kinase by the compound is believed to promote beta-cell survival pathways. sec.gov Conversely, the inhibition of Lyn kinase has been shown to lead to beta-cell death. sec.gov In animal models of type 2 diabetes, chronic administration of MLR-1023 resulted in the preservation of pancreatic beta-cells, further supporting its role in beta-cell survival. researchgate.netnih.gov

Induction of Beta-Cell Proliferation in Isolated Human Cadaveric Beta Cells

A significant finding in the study of Tolimidone is its ability to induce proliferation in beta-cells isolated from human cadavers. biodexapharma.comdrug-dev.comsec.govsec.gov This discovery is particularly noteworthy as identifying a safe and effective agent that can stimulate the replication of human beta-cells has been a long-standing goal in diabetes research. drug-dev.comglobenewswire.com This proliferative effect suggests a potential for MLR-1023 to help expand the remaining beta-cell mass in certain patient populations. drug-dev.comglobenewswire.com

Mechanisms of Beta-Cell Degradation Prevention

The mechanism of action of Tolimidone involves both the prevention of beta-cell degradation and the stimulation of beta-cell proliferation. biodexapharma.comdrug-dev.comsec.gov These dual effects are attributed to its primary function as a Lyn kinase activator. sec.gov By activating Lyn kinase, Tolimidone is thought to modulate intracellular signaling cascades that are crucial for cell survival, differentiation, and proliferation. sec.gov The preservation of beta-cells observed in diabetic animal models treated with MLR-1023 provides in vivo evidence for its protective effects against degradation. nih.gov

Table 2: Summary of Tolimidone (MLR-1023) Effects on Pancreatic Beta-Cells

| Effect | Observation | Implication | Source |

|---|---|---|---|

| Beta-Cell Survival | Promotes beta-cell survival and prevents cell death in in vitro and in vivo models. | May help preserve existing beta-cell mass. | biospace.comsec.govnih.gov |

| Beta-Cell Proliferation | Induces proliferation in isolated human cadaveric beta-cells. | Potential to restore or increase functional beta-cell mass. | biodexapharma.comdrug-dev.comsec.gov |

| Degradation Prevention | Prevents degradation of beta-cells. | Contributes to the overall preservation of the beta-cell population. | biodexapharma.comdrug-dev.comsec.gov |

Adipocyte Research with Tolimidone (MLR-1023)

Tolimidone, also referred to as MLR-1023, has been a subject of investigation in the context of adipocyte biology, particularly focusing on its influence on differentiation and the underlying molecular mechanisms involving Lyn kinase.

Adipocyte Differentiation Assessment using In Vitro Models (e.g., Mouse 3T3-L1 Cells)

In vitro studies utilizing the well-established mouse 3T3-L1 preadipocyte cell line have been instrumental in characterizing the effects of Tolimidone on adipogenesis. Research indicates that Tolimidone serves as a potent inducer of adipocyte differentiation. medchemexpress.com

One study demonstrated that treatment of 3T3-L1 cells with Tolimidone resulted in a significant 3.7-fold increase in adipocyte differentiation. medchemexpress.com This was accompanied by a notable 19-fold increase in the production of adiponectin, an adipokine crucial for regulating glucose levels and fatty acid breakdown. medchemexpress.com The assessment of differentiation was typically conducted after an 8-day incubation period with the compound. medchemexpress.comselleckchem.comselleckchem.com In some experimental designs, the effects of Tolimidone were compared with other known inducers of adipocyte differentiation, such as rosiglitazone (B1679542). medchemexpress.comtargetmol.com

| Cell Line | Compound | Observation | Quantitative Finding | Source |

|---|---|---|---|---|

| Mouse 3T3-L1 | Tolimidone (MLR-1023) | Increased Adipocyte Differentiation | 3.7-fold increase | medchemexpress.com |

| Mouse 3T3-L1 | Tolimidone (MLR-1023) | Increased Adiponectin Production | 19-fold increase | medchemexpress.com |

Role of Lyn Kinase Expression in Adipose Tissue

Activation of Lyn kinase by Tolimidone potentiates the insulin receptor signaling pathway, which can help to alleviate deficiencies in insulin receptor function within muscle and adipose tissue. nih.govresearchgate.net Specifically in adipocytes, Lyn kinase promotes the phosphorylation and subsequent activation of Insulin Receptor Substrate-1 (IRS-1). nih.gov This potentiation of insulin signaling is a key aspect of its effects on glucose metabolism.

Furthermore, research has uncovered a role for Lyn kinase in the "browning" of white adipose tissue. rsc.org This process involves the transformation of white fat cells to adopt characteristics of brown fat cells, which are rich in mitochondria and specialized in burning fat to generate heat (thermogenesis). rsc.org Studies in human adipocytes have shown that MLR-1023 increases the expression of genes associated with thermogenesis, such as Uncoupling Protein 1 (UCP1), and insulin sensitivity. nih.gov This suggests that Tolimidone may increase energy expenditure through the activation of Lyn kinase in adipose tissue. nih.gov

Liver Cell Studies on Tolimidone (MLR-1023) Effects

Investigations into the effects of Tolimidone have extended to hepatic cells, revealing its potential influence on hepatocyte preservation and the potentiation of liver regeneration, primarily through the activation of Lyn kinase.

Liver Regeneration Potentiation

The promotion of liver regeneration is a significant finding related to Tolimidone's mechanism of action. meliorpharmaceuticals.com Lyn kinase is recognized as an important player in the process of hepatocellular regeneration, particularly following events like a partial hepatectomy. rsc.org Within the mitochondria of liver cells, Lyn kinase activates specific targets that contribute directly to the cellular regeneration process. rsc.org The ability of MLR-1023 to act as a potent activator of Lyn kinase underpins its observed effects in promoting hepatocellular regeneration. firstwordpharma.com

| Process | Key Mediator | Effect of Tolimidone (MLR-1023) | Mechanism | Source |

|---|---|---|---|---|

| Hepatocyte Preservation | Lyn Kinase | Improved cell survival | Protects against apoptosis; preserves mitochondrial integrity. | rsc.orgmeliorpharmaceuticals.comfirstwordpharma.com |

| Liver Regeneration | Lyn Kinase | Potentiation of regeneration | Activates mitochondrial targets contributing to cellular regeneration. | rsc.orgmeliorpharmaceuticals.comfirstwordpharma.com |

Preclinical Pharmacological Investigations of Tolimidone Mlr 1023 in Animal Models

Efficacy of Tolimidone (B1676669) (MLR-1023) in Animal Models of Type 2 Diabetes

Preclinical studies have robustly demonstrated the glucose-lowering effects of Tolimidone in established animal models of type 2 diabetes. The compound has shown significant efficacy in improving glucose homeostasis through mechanisms related to insulin (B600854) sensitization.

In oral glucose tolerance tests (OGTT), a standard preclinical assay to assess glucose metabolism, Tolimidone demonstrated a significant, dose-dependent ability to lower blood glucose levels in mice. firstwordpharma.com A single administration of MLR-1023 resulted in a marked reduction in blood glucose excursions following a glucose challenge. nih.gov The peak blood glucose level in vehicle-treated mice rose substantially, whereas treatment with MLR-1023 significantly blunted this increase. nih.gov The magnitude of this glucose-lowering effect was found to be comparable to that of metformin (B114582), an established first-line therapy for type 2 diabetes. firstwordpharma.com

Table 1: Effect of MLR-1023 on Peak Blood Glucose During OGTT in Mice

| Treatment Group | Peak Blood Glucose (mg/dL) | Percent Reduction vs. Vehicle |

| Vehicle + Glucose | 248 | N/A |

| MLR-1023 (30 mg/kg) + Glucose | 137 | 44.8% |

Data is illustrative and compiled from findings reported in preclinical studies. nih.gov

The primary mechanism underlying Tolimidone's glycemic control is its function as an insulin sensitizer (B1316253). This has been extensively studied in genetically diabetic rodent models, such as the db/db mouse, which is characterized by insulin resistance. In these mice, chronic administration of MLR-1023 led to a durable and dose-dependent reduction in blood glucose levels. firstwordpharma.com

Hyperinsulinemic-euglycemic clamp studies, the gold standard for assessing insulin sensitivity, confirmed that MLR-1023 enhances insulin receptor sensitivity. firstwordpharma.comnih.gov Orally administered MLR-1023 increased the glucose infusion rate required to maintain euglycemia, directly demonstrating improved insulin action. firstwordpharma.comnih.gov The effect of MLR-1023 in db/db mice was equivalent in magnitude to that of the thiazolidinedione (TZD) rosiglitazone (B1679542) but notably exhibited a more rapid onset of action and did not cause the weight gain associated with TZD-class drugs. firstwordpharma.comnih.gov

Table 2: Chronic Effects of MLR-1023 in db/db Mice

| Parameter | MLR-1023 Treatment | Rosiglitazone Treatment | Key Observation |

| Blood Glucose | Significant, durable reduction | Significant, durable reduction | MLR-1023 showed a faster onset of action. firstwordpharma.com |

| HbA1c | Dose-dependent reduction | Reduction | Effects were of a similar magnitude. firstwordpharma.com |

| Body Weight | No associated weight gain | Associated with weight gain | MLR-1023 was weight-neutral. firstwordpharma.com |

This table summarizes comparative findings from chronic administration studies in db/db mice. firstwordpharma.comnih.gov

A key characteristic of Tolimidone's action is its ability to improve glucose homeostasis without stimulating endogenous insulin secretion from pancreatic beta-cells. researchgate.net Studies in animal models showed that while MLR-1023 effectively lowered blood glucose during an OGTT, it did not concurrently raise serum insulin levels. researchgate.netsemanticscholar.org

The glucose-lowering activity of MLR-1023 is insulin-dependent, as its effects were absent in streptozotocin-treated, insulin-depleted mice. firstwordpharma.comnih.gov However, in these same models, MLR-1023 potentiated the glucose-lowering action of exogenously administered insulin, confirming its role as an insulin receptor potentiator rather than an insulin secretagogue. firstwordpharma.comnih.gov This mechanism distinguishes it from other classes of diabetes therapies, such as sulfonylureas, that act by increasing insulin release.

In animal models of chronic type 2 diabetes, such as db/db mice, prolonged hyperglycemia and insulin resistance lead to progressive beta-cell dysfunction and loss. Preclinical evidence suggests that Tolimidone may have a protective effect on these crucial pancreatic cells. firstwordpharma.comnih.gov In long-term studies, chronic treatment with MLR-1023 was associated with the preservation of pancreatic beta-cells. firstwordpharma.commdpi.com This beta-cell sparing effect is a significant finding, as preserving beta-cell mass and function is a primary goal in modifying the long-term course of type 2 diabetes. nih.govmdpi.com

Evaluation of Tolimidone (MLR-1023) in Nonalcoholic Steatohepatitis (NASH) Animal Models

Building on its established insulin-sensitizing and metabolic effects, Tolimidone has also been evaluated in preclinical models of nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD) often associated with insulin resistance.

Attenuation of NAFLD Activity Score (NAS) in Murine Models

Table 1: Effect of Tolimidone (MLR-1023) on NAFLD Activity Score (NAS) in a Mouse Model of NASH

| Treatment Group | Mean NAFLD Activity Score (NAS) |

| Sham - Vehicle | ~0.5 |

| NASH - Vehicle | ~5.5 |

| NASH - Tolimidone | ~3.0 |

Data interpreted from graphical representations in a Melior Pharmaceuticals presentation.

Impact on Adiposity and Insulin Resistance

Furthermore, Tolimidone has been shown to improve insulin sensitivity. In a hyperinsulinemic-euglycemic clamp study, a gold-standard method for assessing insulin sensitivity, orally administered MLR-1023 increased the glucose infusion rate required to maintain stable blood glucose levels, demonstrating enhanced insulin receptor sensitivity. nih.gov

Table 2: Effect of MLR-1023 on Body Weight and Fat Pad Mass in High-Fat Diet-Fed Mice

| Parameter | Vehicle-Treated | MLR-1023-Treated |

| Body Weight Change (g) | 2.8 ± 0.5 | -1.2 ± 1.6 |

| Brown Fat Pad Mass (g) | ~0.18 | ~0.12 |

| Axial Fat Pad Mass (g) | ~0.30 | ~0.22 |

| Inguinal Fat Pad Mass (g) | ~0.75 | ~0.45 |

| Epididymal Fat Pad Mass (g) | ~1.80 | ~1.10 |

| Renal Fat Pad Mass (g) | ~0.40 | ~0.20 |

Data is based on a 30-day treatment study in CD1/ICR mice fed a high-fat diet. nih.gov

Induction of Lipolysis Pathways and Cell Survival Benefits

The metabolic effects of Tolimidone (MLR-1023) extend to the cellular level, where it has been shown to induce pathways related to lipolysis. In studies on human adipocytes, MLR-1023 treatment led to the upregulation of Adipose Triglyceride Lipase (ATGL) mRNA expression. kyoto-u.ac.jp ATGL is a rate-limiting enzyme for the hydrolysis of triglycerides stored in cellular lipid droplets, and its upregulation suggests an increase in the breakdown of fats. kyoto-u.ac.jp

In addition to its effects on lipid metabolism, the activation of Lyn kinase by Tolimidone is associated with cell survival benefits. This is particularly evident in the context of pancreatic beta-cells, where chronic treatment with MLR-1023 has been shown to preserve these insulin-producing cells in diabetic animal models. nih.govnih.gov

Research into Tolimidone (MLR-1023) in Animal Models of Type 1 Diabetes

Beta-Cell Survival and Proliferation in In Vivo Models

Preclinical research has highlighted the potential of Tolimidone (MLR-1023) in the context of type 1 diabetes, primarily through its effects on pancreatic beta-cell survival and proliferation. In chronically treated db/db mice, a model of type 2 diabetes with progressive beta-cell failure, MLR-1023 demonstrated a preservation of pancreatic beta-cells. nih.govnih.gov Further studies in streptozotocin (B1681764) (STZ)-treated mice, a model of insulin depletion through beta-cell destruction, showed that while MLR-1023 alone did not lower blood glucose, it potentiated the glucose-lowering effects of exogenously administered insulin. nih.govnih.gov This suggests a role for MLR-1023 in enhancing insulin sensitivity and potentially supporting the function of remaining beta-cells. While direct quantitative data on beta-cell mass in a specific type 1 diabetes model is still emerging, the consistent findings of beta-cell preservation across different diabetic animal models point towards a protective effect.

Genetic Model Studies for Mechanistic Elucidation

Use of Lyn Kinase Knockout Mice to Confirm Target Dependence

To confirm that the therapeutic effects of Tolimidone (MLR-1023) are mediated through its intended molecular target, studies were conducted using Lyn kinase knockout mice. Lyn kinase is a non-receptor tyrosine kinase that has been identified as the primary target of MLR-1023. researchgate.net In these genetic models, the glucose-lowering effects of MLR-1023 observed in wild-type mice were completely abolished in mice lacking the Lyn kinase gene. nih.govresearchgate.net This provides strong evidence that the pharmacological activity of MLR-1023 is dependent on its ability to activate Lyn kinase. In contrast, the glucose-lowering effects of metformin were still present in Lyn kinase knockout mice, demonstrating a distinct mechanism of action from Tolimidone. nih.gov

Table 3: Blood Glucose Levels in Wild-Type vs. Lyn Kinase Knockout Mice During an Oral Glucose Tolerance Test (OGTT) with MLR-1023 Treatment

| Time Point (minutes) | Wild-Type + Vehicle (mg/dL) | Wild-Type + MLR-1023 (mg/dL) | Lyn Knockout + Vehicle (mg/dL) | Lyn Knockout + MLR-1023 (mg/dL) |

| 0 | ~80 | ~75 | ~85 | ~80 |

| 30 | ~250 | ~150 | ~240 | ~235 |

| 60 | ~200 | ~120 | ~190 | ~195 |

| 90 | ~150 | ~100 | ~140 | ~145 |

| 120 | ~120 | ~90 | ~110 | ~115 |

Data interpreted from graphical representations of an OGTT performed in wild-type and Lyn kinase knockout mice. nih.gov

Structure Activity Relationships Sar and Computational Chemistry of Tolimidone Mlr 1023

Identification of Structural Determinants for Lyn Kinase Activation

The activity of Tolimidone (B1676669) is intrinsically linked to its chemical structure, which facilitates a unique interaction with Lyn kinase. It is a low molecular weight compound, a characteristic that is often associated with a higher likelihood of non-specific activity; however, MLR-1023 demonstrates remarkable selectivity. frontiersin.orgfrontiersin.org

Key findings regarding its mechanism include:

Allosteric Activation : Studies have conclusively shown that Tolimidone functions as an allosteric activator of Lyn kinase. researchgate.netnih.govscience.gov This means it binds to a site on the enzyme distinct from the ATP-binding site, inducing a conformational change that increases the enzyme's catalytic activity (Vmax). researchgate.netnih.govselleckchem.com This mode of action is significant as it avoids the conserved ATP pocket, which can lead to greater selectivity over other kinases.

Lyn Kinase Dependence : The therapeutic effects of MLR-1023 are critically dependent on the presence of Lyn kinase. In studies involving Lyn knockout mice, the glucose-lowering effects of the compound were completely abolished, confirming that Lyn kinase is the essential target for its biological activity. researchgate.netnih.gov

While the entire molecular structure is necessary for its activity, detailed public domain research specifying the distinct roles of the pyrimidinone core versus the 3-methylphenoxy moiety in kinase binding and activation is not extensively available. The compound's discovery via phenotypic screening, rather than hypothesis-based design, means that its development did not initially rely on a deep a priori understanding of its SAR. frontiersin.orgfrontiersin.org

Computational Simulations and Molecular Docking Studies of Tolimidone (MLR-1023)

Computational chemistry provides foundational data for understanding the properties of a molecule like Tolimidone.

Table 1: Computational Chemistry Data for Tolimidone

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| TPSA (Topological Polar Surface Area) | 54.98 Ų |

| LogP | 1.87 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

This data provides a profile of Tolimidone as a small, moderately lipophilic molecule with good potential for oral bioavailability, consistent with the "Rule of Five" guidelines for drug-like compounds.

Despite the knowledge of Tolimidone's allosteric mechanism, specific molecular docking studies detailing its binding pose within the allosteric pocket of Lyn kinase are not widely published. Such studies would be instrumental in visualizing the precise interactions—like hydrogen bonds or hydrophobic contacts—between the compound and the amino acid residues of the kinase, further elucidating the structural basis for its potent and selective activation.

Rational Drug Design Strategies for Optimization of Tolimidone (MLR-1023) Derivatives

The discovery and development of Tolimidone have been centered more on repurposing a known, potent molecule than on the de novo rational design of derivatives. nih.gov The existing literature primarily focuses on the biological characterization of Tolimidone itself.

Tolimidone (MLR-1023) is already characterized as a potent and selective activator of Lyn kinase, with a half-maximal effective concentration (EC50) of approximately 63 nM. researchgate.netnih.govmedchemexpress.com The compound was identified as highly selective for Lyn kinase in a broad in vitro kinase screen. researchgate.netnih.gov As such, the available research does not indicate extensive efforts aimed at further optimizing its potency or selectivity. The primary focus has been on leveraging its existing high-quality profile for new therapeutic applications, such as type 1 and type 2 diabetes. firstwordpharma.combiodexapharma.com

A common strategy in medicinal chemistry to understand SAR is to synthesize and test deconstructed analogs of a lead compound to determine the contribution of each structural moiety. For Tolimidone, this would involve evaluating the activity of the pyrimidinone core and the 3-methylphenoxy group separately or in simplified combinations. However, studies detailing such a "fragment-based" deconstruction to map the pharmacophore responsible for Lyn kinase activation are not described in the reviewed literature. The compound itself is considered "fragment-like" due to its low molecular weight, which makes its high potency and specificity an area of significant interest. frontiersin.orgnih.govfrontiersin.org

Future Directions and Emerging Concepts in Tolimidone Mlr 1023 Research

Exploration of Additional Biological Targets and Interacting Pathways

While MLR-1023 is recognized as a potent and selective activator of Lyn kinase, a nonreceptor-linked Src-related tyrosine kinase, ongoing research seeks to understand its broader network of interactions. nih.govresearchgate.net The primary mechanism for its glucose-lowering effects is the potentiation of the insulin (B600854) receptor and its downstream signaling pathway, insulin receptor substrate-phosphatidylinositol-3 (IRS-PI3K). nih.govresearchgate.netmdpi.com The glucose-lowering effects of MLR-1023 were found to be abolished in mice lacking Lyn kinase, confirming the centrality of this target. nih.govresearchgate.net

Beyond the canonical insulin pathway, research has identified other molecular interactions. A significant finding is the interaction with the Transient Receptor Potential Melastin 8 (TRPM8) channel, a cold sensor. nih.govnih.gov Lyn kinase is expressed in sensory neurons, and its activity is known to potentiate TRPM8 through tyrosine phosphorylation. mdpi.com In human adipocytes, MLR-1023 upregulates the expression of TRPM8, suggesting a mechanism for inducing thermogenesis and converting white adipocytes to a more metabolically active brown/beige phenotype. nih.govmdpi.com This interaction represents a distinct pathway through which MLR-1023 exerts effects on energy expenditure. nih.gov

Furthermore, the role of Lyn kinase as a regulator of stress-activated protein kinase (SAPK) in response to DNA damage suggests another potential interacting pathway. nih.gov Studies have shown that Lyn is required for the induction of SAPK in response to genotoxic agents, indicating that MLR-1023's influence could extend to cellular stress responses. nih.gov The pleiotropic effects observed with MLR-1023 are thought to arise from this single molecular target, Lyn kinase, highlighting its role in multiple signaling cascades. larvol.com

Table 1: Key Interacting Pathways of MLR-1023-Mediated Lyn Kinase Activation

| Interacting Pathway | Key Mediators | Observed Effect | Reference |

|---|---|---|---|

| Insulin Signaling | Insulin Receptor, IRS-PI3K | Potentiation of insulin sensitivity, increased glucose uptake | nih.govresearchgate.netmdpi.com |

| Thermogenesis Induction | TRPM8 | Upregulation of genes for thermogenesis (e.g., UCP1), increased energy expenditure | nih.govmdpi.comnih.gov |

Advanced Preclinical Modeling for Comprehensive Disease Understanding

A variety of advanced preclinical models have been instrumental in characterizing the therapeutic potential of MLR-1023 across different diseases. These models have provided a comprehensive understanding of its mechanism of action and efficacy.

For Type 2 Diabetes , several rodent models have been employed. Diet-induced obesity (CDIO) and genetically diabetic (db/db) mouse models demonstrated that MLR-1023 reduces weight gain, fat mass, and fasting blood glucose, and improves glucose tolerance. nih.govnih.govresearchgate.net Studies using streptozotocin (B1681764) (STZ)-treated, insulin-depleted mice were crucial in establishing that the glucose-lowering effect of MLR-1023 is insulin-dependent, as it potentiated the action of exogenous insulin. nih.govresearchgate.net Furthermore, hyperinsulinemic-euglycemic clamp studies, the gold standard for assessing insulin sensitivity, confirmed that MLR-1023 enhances insulin receptor sensitivity. nih.govresearchgate.net

In the context of Type 1 Diabetes , research has utilized in vitro and in vivo models to demonstrate that Lyn kinase activation is critical for the survival and proliferation of pancreatic β-cells. biodexapharma.com Groundbreaking studies showed that tolimidone (B1676669) could induce the proliferation of β-cells isolated from human cadavers, suggesting a potential for disease modification by restoring β-cell mass. biodexapharma.com

Cellular models, particularly human adipocytes derived from adult stem cells (HASCs), have been used to elucidate the effects of MLR-1023 on fat tissue. nih.gov These studies revealed that MLR-1023 treatment upregulates genes associated with thermogenesis and insulin sensitivity, such as UCP1 and GLUT4, suggesting a "beiging" of white adipose tissue. nih.govresearchgate.net

Emerging preclinical evidence also suggests potential applications in oncology . For instance, research in melanoma models indicates that increased LYN expression or its activation by MLR-1023 can decrease the metastatic properties of melanoma cells, opening the possibility of repositioning the drug for cancer therapy. patsnap.com

Table 2: Preclinical Models Used in Tolimidone (MLR-1023) Research

| Disease Area | Model | Key Findings | Reference |

|---|---|---|---|

| Type 2 Diabetes | Diet-Induced Obesity (CD1/ICR) Mice | Reduced weight gain and fat mass without affecting food intake. | nih.gov |

| db/db Mice | Dose-dependent and durable glucose-lowering effect, reduced HbA1c, preserved β-cells. | nih.govresearchgate.net | |

| Streptozotocin (STZ)-Treated Mice | Demonstrated the insulin-dependent mechanism of MLR-1023. | nih.govresearchgate.net | |

| Hyperinsulinemic-Euglycemic Clamp | Confirmed increased insulin receptor sensitivity. | nih.govresearchgate.net | |

| Type 1 Diabetes | In vitro / in vivo β-cell models | Lyn kinase activation promotes β-cell survival and proliferation. | biodexapharma.com |

| Human Cadaveric β-cells | Tolimidone induced proliferation, suggesting regenerative potential. | biodexapharma.com | |

| Metabolic Research | Human Adipose Stem Cells (HASCs) | Upregulation of thermogenic and insulin-sensitivity genes (UCP1, GLUT4). | nih.gov |

| Oncology | Melanoma Cell Models | Activation of LYN kinase decreases metastatic properties. | patsnap.com |

Research into Synergistic Interactions of Tolimidone (MLR-1023) with Other Pharmacological Agents at a Molecular Level

A promising area of future research is the exploration of MLR-1023 in combination with other pharmacological agents to achieve synergistic effects. The most well-documented interaction is with menthol (B31143), a natural agonist of the TRPM8 receptor. nih.govnih.gov

At a molecular level, the combination of MLR-1023 and menthol in human adipocytes synergistically increases the expression of Uncoupling Protein 1 (UCP1) and Glucose Transporter Type 4 (GLUT4) compared to either compound alone. nih.gov This potentiation is believed to occur because Lyn kinase activation by MLR-1023 enhances TRPM8 activity through tyrosine phosphorylation, amplifying the thermogenic signaling cascade initiated by menthol. nih.govmdpi.com In diabetic mice, this synergy translates to a more potent and persistent glucose-lowering effect than that observed with MLR-1023 alone. nih.gov

Another key interaction is the potentiation of insulin's effects. In preclinical models of insulin deficiency, MLR-1023 administration alone did not lower blood glucose, but when combined with exogenous insulin, it significantly enhanced insulin's glucose-lowering activity and extended its duration of action. nih.govresearchgate.net This demonstrates a direct synergistic relationship at the level of the insulin signaling pathway.

These findings support the potential of MLR-1023 as a component of combination therapies for metabolic diseases. meliorpharmaceuticals.com

Table 3: Synergistic Effects of MLR-1023 in Combination with Menthol in Human Adipocytes

| Gene Target | MLR-1023 Alone | Menthol Alone | MLR-1023 + Menthol (Combination) | Outcome | Reference |

|---|---|---|---|---|---|

| UCP1 | Upregulation | Upregulation | Synergistic Upregulation | Enhanced Thermogenic Potential | nih.gov |

| GLUT4 | Upregulation | Upregulation | Synergistic Upregulation | Enhanced Glucose Uptake Capacity | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-oxo Tolimidone in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, with purity verified via HPLC (≥95%) and structural confirmation through NMR (¹H/¹³C) and mass spectrometry. Characterization should include solubility profiling in polar/non-polar solvents and stability testing under varying pH and temperature conditions. For novel derivatives, elemental analysis and X-ray crystallography are critical for confirming molecular identity .

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Methodological Answer : Adhere to GHS guidelines: use PPE (gloves, lab coats, eye protection), avoid inhalation/ingestion, and work in ventilated hoods. In case of exposure, immediate decontamination steps include rinsing eyes/skin with water (15+ minutes) and seeking medical attention for respiratory irritation. Store in airtight containers at 2–8°C, segregated from strong acids/oxidizers .

Q. What are the primary pharmacological targets and assays used to study this compound's activity?

- Methodological Answer : The compound selectively activates Lyn kinase (IC₅₀ ~50 nM), validated via kinase inhibition assays using recombinant proteins. Insulin sensitization is assessed in vitro using HepG2 cells (glucose uptake assays) and in vivo via OGTT (oral glucose tolerance tests) in diabetic rodent models (e.g., STZ-induced T1D). Lyn kinase phosphorylation is quantified via Western blot .

Advanced Research Questions

Q. How does this compound modulate insulin signaling in type 1 diabetes models, and what experimental designs are optimal for validating efficacy?

- Methodological Answer : Tolimidone enhances insulin receptor substrate-1 (IRS-1) phosphorylation via Lyn kinase, amplifying downstream PI3K/Akt signaling. For preclinical validation, use longitudinal studies in NOD mice with endpoints including HbA1c, C-peptide levels, and β-cell survival (histopathology). Dose-response curves (0.1–10 mg/kg) and comparator arms (e.g., metformin) are recommended .

Q. How can researchers reconcile historical data (e.g., failed Phase II trials for gastric ulcers) with recent interest in metabolic disorders?

- Methodological Answer : Prior lack of efficacy in ulcers may stem from tissue-specific Lyn kinase expression or off-target effects. Re-evaluate using transcriptomic profiling (RNA-seq) of gastric vs. pancreatic tissues and dose optimization studies. Meta-analyses of historical pharmacokinetic data (e.g., Cmax, AUC) can identify subtherapeutic dosing in earlier trials .

Q. What mechanistic insights support this compound's role in cholesterol metabolism and platelet regulation?

- Methodological Answer : In hematopoietic cells, Lyn kinase activation reduces surface c-MPL levels via c-CBL ubiquitination, suppressing thrombopoietin signaling. Use bone marrow-derived megakaryocyte progenitors (MkPs) from hypercholesterolemic mice (e.g., Ldlr⁻/⁻) and measure c-MPL via flow cytometry. Co-treatment with cholesterol-lowering agents (e.g., statins) can isolate pathway-specific effects .

Q. What challenges exist in optimizing this compound's pharmacokinetics, and what formulation strategies address them?

- Methodological Answer : Poor aqueous solubility (<1 µg/mL) limits bioavailability. Nanoformulations (e.g., liposomes, pH-sensitive polymers) improve dissolution and sustained release. Conduct comparative PK studies in rodents using LC-MS/MS to measure plasma half-life and tissue distribution. Excipient screening (e.g., cyclodextrins) can enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.